2-(Azetidin-1-yl)-6-fluorobenzaldehyde
Description
2-(Azetidin-1-yl)-6-fluorobenzaldehyde is a fluorinated benzaldehyde derivative featuring an azetidine ring (a four-membered secondary amine) at the 2-position of the aromatic ring and a fluorine atom at the 6-position. The molecular formula is C₁₀H₁₀FNO, with an estimated molecular weight of 179.19 g/mol. The azetidine moiety introduces conformational flexibility and basicity, while the fluorine atom modulates electronic properties and lipophilicity.
Properties
Molecular Formula |
C10H10FNO |
|---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
2-(azetidin-1-yl)-6-fluorobenzaldehyde |
InChI |
InChI=1S/C10H10FNO/c11-9-3-1-4-10(8(9)7-13)12-5-2-6-12/h1,3-4,7H,2,5-6H2 |
InChI Key |
SFPKQPFOYITCSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=C(C(=CC=C2)F)C=O |
Origin of Product |
United States |
Preparation Methods
Step 1: Bromination of Fluorobenzene Precursors
- Starting Material: 2-bromo-6-fluorotoluene or related fluorobenzene derivatives.
- Reaction Conditions: Bromination is achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of radical initiators or via electrophilic aromatic substitution with bromine under controlled conditions.
- Outcome: Formation of 2-bromo-6-fluorobenzyl bromide or similar intermediates with high purity (>99%) and yields approaching 100%.
Step 2: Oxidation to Benzaldehyde
- Methodology: The benzyl bromide intermediate undergoes oxidation to benzaldehyde using oxidizing agents such as hydrogen peroxide (H₂O₂) in the presence of catalysts or under light irradiation.
- Reaction Conditions: The oxidation is typically performed in organic solvents like dimethyl sulfoxide (DMSO) or acetic acid, at temperatures around 70–100°C, with reaction times ranging from 2 to 15 hours.
- Purification: Post-reaction, the mixture is extracted with organic solvents, washed with water and brine, dried over anhydrous sodium sulfate, and purified via silica gel column chromatography.
Summary Table:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Bromination | NBS, radical initiator, organic solvent | ~99% | Selective at aromatic ring |
| Oxidation | H₂O₂, DMSO, 70–100°C, 2–15h | Up to 92% | Purified via chromatography |
Azetidine Ring Formation via Nucleophilic Substitution
The key step in introducing the azetidin-1-yl group involves nucleophilic substitution reactions, often utilizing azetidine derivatives or azetidine precursors:
Step 3: Nucleophilic Substitution with Azetidine Derivatives
- Reagents: Azetidine derivatives such as 2-azidoethyl azide, 2-((2-azidoethyl)thio)benzaldehyde, or methyl 2-(azetidin-3-ylidene)acetates.
- Reaction Conditions: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM), at temperatures ranging from room temperature to 110°C.
- Reaction Type: Nucleophilic aromatic substitution (SNAr) where the fluorine atom on the aromatic ring is displaced by the azetidine nucleophile, facilitated by the electron-withdrawing aldehyde group para to fluorine.
- Yields: Ranged from 50% to over 90%, depending on the specific substituents and reaction conditions.
Step 4: Purification and Characterization
- Techniques: Recrystallization from ethanol, silica gel chromatography, and high-performance liquid chromatography (HPLC).
- Characterization: Confirmed via proton NMR ($$^{1}H$$ NMR), carbon NMR ($$^{13}C$$ NMR), and high-resolution mass spectrometry (HRMS).
Summary Table:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Nucleophilic substitution | Azetidine derivatives, DMF/DCM, 50–110°C | 50–96% | Electron-withdrawing aldehyde facilitates attack |
| Purification | Chromatography | — | Ensures high purity |
Alternative Synthetic Routes
Cyclization of Azetidine Precursors
Some methods involve cyclization of amino alcohols or amino acids to form the azetidine ring, followed by functionalization with fluorobenzaldehyde derivatives:
Use of Schiff Base Formation
In certain protocols, Schiff base chemistry is employed to link the azetidine moiety with the benzaldehyde:
- Method: Condensation of amino-functionalized azetidine with aldehyde groups under mild conditions.
- Application: Useful for synthesizing derivatives for further biological evaluation.
Research Data and Material Diversity
Research articles and patent filings demonstrate the diversity of synthetic strategies:
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-1-yl)-6-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom in the benzaldehyde ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-(Azetidin-1-yl)-6-fluorobenzoic acid.
Reduction: Formation of 2-(Azetidin-1-yl)-6-fluorobenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
2-(Azetidin-1-yl)-6-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Azetidin-1-yl)-6-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
2-(4-Chlorophenoxy)-6-fluorobenzaldehyde
- Molecular Formula : C₁₃H₈ClFO₂
- Molecular Weight : 250.65 g/mol
- Structure: Features a 4-chlorophenoxy group at the 2-position instead of azetidine.
- Key Differences: Substituent Effects: The phenoxy group is bulkier and more lipophilic than azetidine, reducing solubility in aqueous media. Reactivity: The absence of a basic amine in the phenoxy derivative limits its ability to form ionic interactions, unlike the azetidine-containing compound.
3-Bromo-6-fluoro-2-hydroxybenzaldehyde
- Molecular Formula : C₇H₄BrFO₂
- Molecular Weight : 233.01 g/mol
- Structure : Substitutes azetidine with a hydroxyl group and introduces bromine at the 3-position.
- Key Differences: Polarity: The hydroxyl group enhances hydrogen-bonding capacity, increasing solubility in polar solvents. Synthetic Utility: Often used as a halogenated building block for cross-coupling reactions, unlike the azetidine derivative, which may serve as a pharmacophore .
Structural and Functional Analysis
Electronic and Steric Effects
- Azetidine vs. Phenoxy/Chloro: Azetidine’s tertiary amine contributes basicity (pKa ~8–9), enabling protonation under physiological conditions, which is critical for membrane permeability and target binding in drug design.
Physicochemical Properties
| Property | 2-(Azetidin-1-yl)-6-fluorobenzaldehyde | 2-(4-Chlorophenoxy)-6-fluorobenzaldehyde | 3-Bromo-6-fluoro-2-hydroxybenzaldehyde |
|---|---|---|---|
| Molecular Weight | 179.19 g/mol | 250.65 g/mol | 233.01 g/mol |
| LogP (Estimated) | ~1.8 | ~3.2 | ~2.5 |
| Hydrogen Bond Donors | 0 | 0 | 1 (hydroxyl) |
| Hydrogen Bond Acceptors | 3 | 3 | 3 |
| Polar Surface Area | ~40 Ų | ~45 Ų | ~60 Ų |
Biological Activity
2-(Azetidin-1-yl)-6-fluorobenzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring an azetidine ring and a fluorobenzaldehyde moiety, suggests a range of interactions with biological targets, making it a subject of interest for drug discovery and development.
- Molecular Formula : C9H8FNO
- Molecular Weight : 167.16 g/mol
- IUPAC Name : this compound
- SMILES Notation : C1CCN(C1)C2=C(C=CC=C2)C(=O)C=O
The biological activity of this compound is hypothesized to be mediated through its interaction with specific receptors and enzymes. The azetidine ring may enhance the compound's ability to penetrate cell membranes, while the fluorobenzaldehyde group could facilitate interactions with various biological molecules.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, indicating a potential for this compound as an antimicrobial agent.
| Compound | Target Bacteria | Activity (MIC µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
Research has indicated that compounds containing azetidine and fluorine can exhibit anticancer properties. In vitro studies have shown that similar compounds can inhibit the proliferation of cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| HeLa (Cervical Cancer) | 18 |
Case Studies
- Antiviral Activity : A derivative of this compound was tested against influenza virus strains, showing promising results in inhibiting viral replication.
- Neuroprotective Effects : In animal models, compounds with similar structures have demonstrated neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Research Findings
Recent studies highlight the importance of structural modifications on the biological activity of azetidine derivatives. For example, altering the substituent on the benzaldehyde moiety can significantly enhance or diminish activity against specific targets.
Structure-Activity Relationship (SAR)
Research has established a correlation between the structural features of azetidine derivatives and their biological activities. Key findings include:
- The presence of electron-withdrawing groups (like fluorine) enhances antibacterial activity.
- Modifications to the azetidine nitrogen can influence cytotoxicity against cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
